MAZ51 VEGFR-3 vs VEGFR-2 Selectivity: 180-Fold Discrimination in Cellular Phosphorylation Assays
MAZ51 demonstrates pronounced selectivity for VEGFR-3 over VEGFR-2 in cellular phosphorylation assays. The compound inhibits VEGF-C-induced VEGFR-3 activation with an IC₅₀ of 25 nM, whereas inhibition of VEGFR-2 (KDR/Flk-1) requires an IC₅₀ of 4.5 µM . This represents a 180-fold selectivity window. In contrast, the next-generation VEGFR-3 inhibitor SAR131675 exhibits a VEGFR-3/VEGFR-2 selectivity ratio of approximately 10-fold (VEGFR-3 IC₅₀ = 20-23 nM; VEGFR-2 IC₅₀ = 230 nM) [1]. The broader-spectrum VEGFR inhibitor Semaxanib (SU5416) shows an IC₅₀ of 1.23 µM against VEGFR-2 with no preferential VEGFR-3 activity, and multi-kinase agent Dovitinib lacks receptor discrimination entirely [2].
| Evidence Dimension | VEGFR-3 vs VEGFR-2 selectivity ratio in cellular phosphorylation assays |
|---|---|
| Target Compound Data | VEGFR-3 IC₅₀ = 25 nM; VEGFR-2 IC₅₀ = 4.5 µM |
| Comparator Or Baseline | SAR131675: VEGFR-3 IC₅₀ = 20-23 nM, VEGFR-2 IC₅₀ = 230 nM (10-fold); Semaxanib: VEGFR-2 IC₅₀ = 1.23 µM (no VEGFR-3 preference) |
| Quantified Difference | MAZ51: 180-fold VEGFR-3/VEGFR-2 selectivity; SAR131675: 10-fold selectivity; Semaxanib: VEGFR-2 preference |
| Conditions | VEGF-C-induced VEGFR-3 activation in cellular assays; VEGFR-2 inhibition measured in parallel systems |
Why This Matters
Superior VEGFR-3/VEGFR-2 discrimination (180-fold vs 10-fold) enables more precise dissection of VEGFR-3-specific signaling pathways without confounding VEGFR-2-mediated effects, critical for lymphangiogenesis and metastasis studies.
- [1] Alam A, Blanc I, Gueguen-Dorbes G, et al. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities. Mol Cancer Ther. 2012;11(8):1637-49. PMID: 22584122. View Source
- [2] MeilunBio. Semaxanib (SU5416) Product Datasheet. VEGFR-2 IC₅₀ = 1.23 µM. View Source
